5-[({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
3-[({[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound featuring a trimethoxyphenyl group, an oxadiazole ring, and a triazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps:
Formation of the Trimethoxyphenyl Group: This step involves the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by reacting the trimethoxyphenyl hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction involving the oxadiazole intermediate and a suitable thiol reagent.
Formation of the Triazolone Ring: The final step involves the cyclization of the intermediate with hydrazine hydrate to form the triazolone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory methods, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[({[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thiol reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[({[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[({[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves:
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy.
Uniqueness
3-[({[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of a trimethoxyphenyl group, an oxadiazole ring, and a triazolone moiety, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C15H17N5O5S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methylsulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C15H17N5O5S/c1-22-9-4-8(5-10(23-2)13(9)24-3)14-19-18-12(25-14)7-26-6-11-16-15(21)20-17-11/h4-5H,6-7H2,1-3H3,(H2,16,17,20,21) |
InChI Key |
KILYPXWTQNPJLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)CSCC3=NNC(=O)N3 |
Origin of Product |
United States |
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